2-phenoxy-N-(quinolin-8-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenoxy-N-(quinolin-8-yl)acetamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(quinolin-8-yl)acetamide typically involves the reaction of quinoline derivatives with phenoxyacetic acid. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of an acid catalyst . Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(quinolin-8-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, various amine derivatives, and substituted quinoline compounds .
Scientific Research Applications
2-phenoxy-N-(quinolin-8-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: This compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases, including malaria and bacterial infections.
Industry: It is used in the development of dyes, catalysts, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it targets bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and cell death . In anticancer applications, it may interfere with cell signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-phenoxy-N-(quinolin-8-yl)acetamide: Known for its antimicrobial and anticancer properties.
Quinoline: A parent compound with a wide range of biological activities.
Quinolone: A class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.
Phenoxyacetic acid: A precursor in the synthesis of various phenoxy derivatives.
Uniqueness
This compound is unique due to its dual functionality, combining the properties of both quinoline and phenoxyacetic acid derivatives. This allows it to exhibit a broad spectrum of biological activities and makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C17H14N2O2 |
---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-phenoxy-N-quinolin-8-ylacetamide |
InChI |
InChI=1S/C17H14N2O2/c20-16(12-21-14-8-2-1-3-9-14)19-15-10-4-6-13-7-5-11-18-17(13)15/h1-11H,12H2,(H,19,20) |
InChI Key |
DBLVZPQILXYHIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.